molecular formula C6H14ClNO2S B1433759 2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride CAS No. 1415981-68-8

2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride

Cat. No.: B1433759
CAS No.: 1415981-68-8
M. Wt: 199.7 g/mol
InChI Key: BHQDXEHJSJWKMQ-UHFFFAOYSA-N
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Description

2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethylthio group, and an acetic acid moiety

Scientific Research Applications

2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride” is not available, similar compounds like “2-(Dimethylamino)ethyl methacrylate” are known to be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with thioglycolic acid to produce 2-[[2-(dimethylamino)ethyl]thio]-acetic acid. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethylthio group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Nizatidine: A histamine H2 receptor antagonist with a similar dimethylamino group.

    2-[2-(Dimethylamino)ethoxy]ethanol: A compound with a similar dimethylamino group and ethoxy functionality.

    2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative with a dimethylamino group .

Uniqueness

2-[[2-(Dimethylamino)ethyl]thio]-acetic Acid Hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and ethylthio groups allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylsulfanyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-7(2)3-4-10-5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQDXEHJSJWKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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